molecular formula C21H21NO4 B2383817 (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896805-59-7

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2383817
CAS RN: 896805-59-7
M. Wt: 351.402
InChI Key: JOMBQOMDXXPTPD-UNOMPAQXSA-N
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Description

“(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . It has been studied for its potential as an anticancer agent, particularly against non-small cell lung carcinoma A549 and NCI-H23 cell lines .


Synthesis Analysis

The synthesis of this compound has been reported in the context of developing novel antitumor agents . The study involved the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is a complex structure with a benzofuran backbone and additional functional groups.

Scientific Research Applications

Vasorelaxant Agents

A study synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound of interest, and evaluated their vasorelaxant properties. These compounds demonstrated significant vasodilation in isolated thoracic aortic rings of rats, with some showing superior activity compared to prazocin, a standard vasorelaxant. This suggests potential applications in cardiovascular research and therapies targeting vascular tone regulation (Hassan et al., 2014).

Synthetic Methodologies

Another aspect of research involves the development of synthetic methodologies for related compounds. For instance, the synthesis of benzofuran derivatives through aminomethylation reactions and their potential applications in various chemical transformations has been documented. Such methodologies can be crucial for the synthesis of pharmacologically relevant compounds (Zinner & Ruthe, 1975).

Antioxidant and Antitumor Activities

Compounds structurally similar to the one have been isolated from natural sources and evaluated for their biological activities. For example, new benzofurans from Gastrodia elata exhibited potent DNA topoisomerases I and II inhibitory activities, indicating potential applications in cancer research and therapy due to their ability to modulate DNA replication and cell division (Lee et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their potential as corrosion inhibitors. Schiff bases related to the compound showed high efficiency in inhibiting mild steel corrosion, indicating applications in materials science and engineering to enhance the longevity and durability of metal structures (Jamil et al., 2018).

Future Directions

The development of benzofuran derivatives as potential anticancer agents is a promising area of research . The need for more effective and selective novel anticancer agents is an inevitable necessity which provokes more rationalised scientific research .

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-3-2-4-15(11-14)12-19-20(24)16-5-6-18(23)17(21(16)26-19)13-22-7-9-25-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBQOMDXXPTPD-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

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